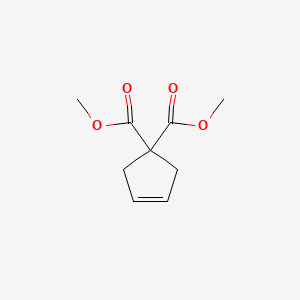
Dimethyl 3-cyclopentene-1,1-dicarboxylate
Descripción general
Descripción
Dimethyl 3-cyclopentene-1,1-dicarboxylate is a useful research chemical. It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate involves a two-step synthetic pathway. The first step involves the deprotonation of a salt with a strong base in n-hexane. The second step involves the exchange of the phosphine ligand for the NHC ligand in the first-generation Hoveyda-type ruthenium complex .Molecular Structure Analysis
The molecular formula of Dimethyl 3-cyclopentene-1,1-dicarboxylate is C9H12O4 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1(CC=CC1)C(=O)OC .Chemical Reactions Analysis
In the presence of a catalytic amount of GaCl3, Dimethyl 3-cyclopentene-1,1-dicarboxylate undergoes selective [3+2]-annulation-type dimerization to give a polysubstituted cyclopentane . Another reaction involves the use of a strong base for deprotonation, followed by ligand exchange .Physical And Chemical Properties Analysis
Dimethyl 3-cyclopentene-1,1-dicarboxylate has a molecular weight of 184.19 g/mol . It has 4 hydrogen bond acceptors and no hydrogen bond donors. It also has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.07355886 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Transformation in Organic Chemistry
Dimethyl 3-cyclopentene-1,1-dicarboxylate is primarily used in various synthetic transformations in organic chemistry. For instance, it reacts with catalytic amounts of Ph3SnH in benzene to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura et al., 1988). Similarly, a Pd(O) catalyst promotes the transformation of 1,3-butadienylcyclopropanes into vinylcyclopentene derivatives, including dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Morizawa, Oshima, & Nozaki, 1984). These reactions are significant for the synthesis of complex organic molecules.
Role in Catalytic Systems
Dimethyl 3-cyclopentene-1,1-dicarboxylate is also involved in reactions using catalytic systems. For instance, in oxidative carbomethoxylation of alkenes using a Pd(II)/molybdovanadophosphate system under carbon monoxide and air, it is formed as a product (Yokota, Sakaguchi, & Ishii, 2002). Additionally, it acts as an intermediate in cycloisomerization reactions catalyzed by palladium complexes (Goj & Widenhoefer, 2001).
Applications in Polymer Synthesis
The compound finds applications in polymer science as well. For instance, it's used in the synthesis of high-molecular-weight poly(1,1-dimethyl-1-silapentene) via ring-opening metathesis polymerization of 1,1-dimethyl-1-silacyclopentene, highlighting its utility in creating novel polymer materials (Morontsev et al., 2020).
In Cycloaddition Reactions
Dimethyl 3-cyclopentene-1,1-dicarboxylate is also pivotal in cycloaddition reactions. It is used in the synthesis of fused 1,2-dihydroisoquinolines via tandem cyclization-cycloaddition reactions (Ding, Wang, & Wu, 2009). These reactions are crucial for constructing cyclic and polycyclic structures in organic synthesis.
Propiedades
IUPAC Name |
dimethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIUYZOJQILOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351391 | |
| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
CAS RN |
84646-68-4 | |
| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

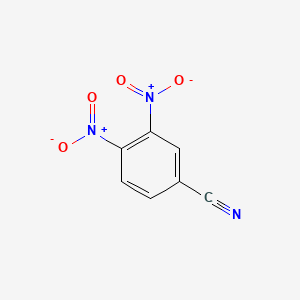
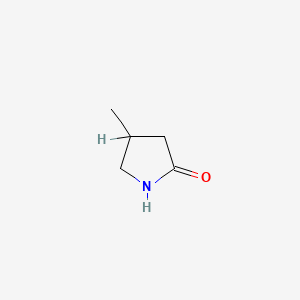
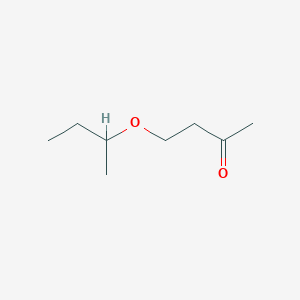
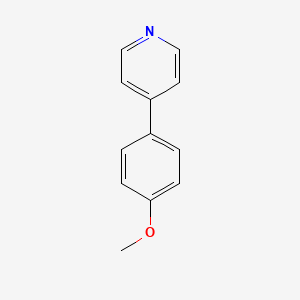
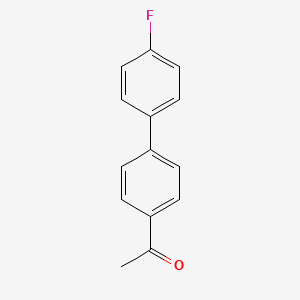
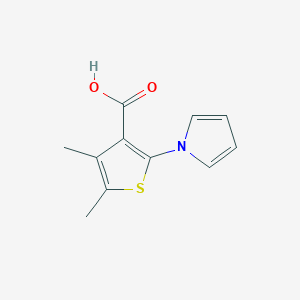
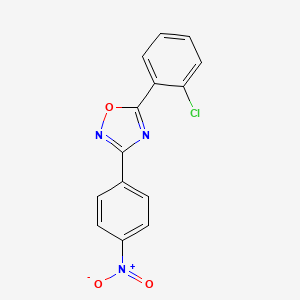
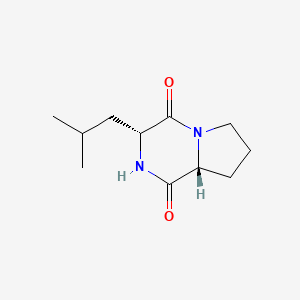
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
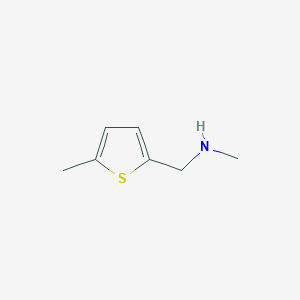
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)